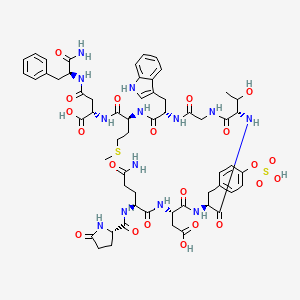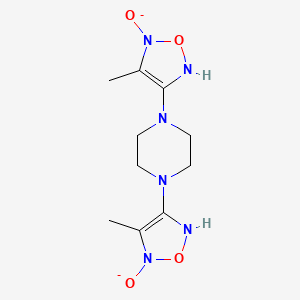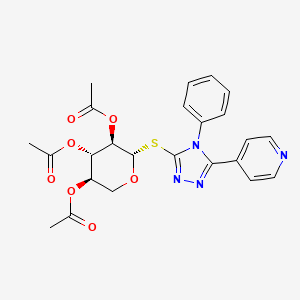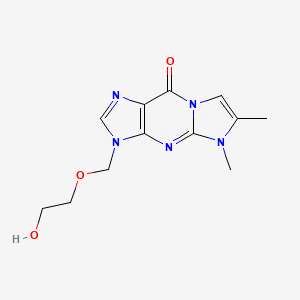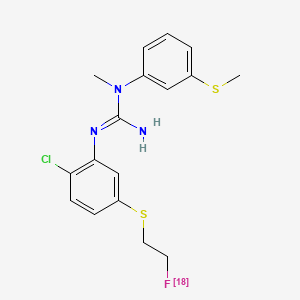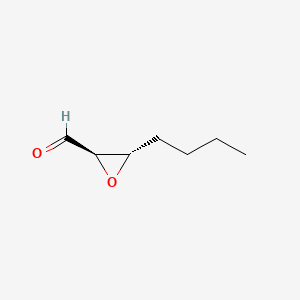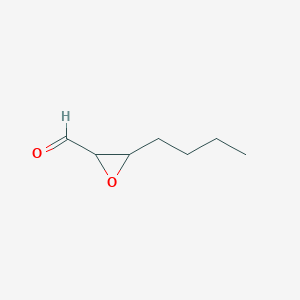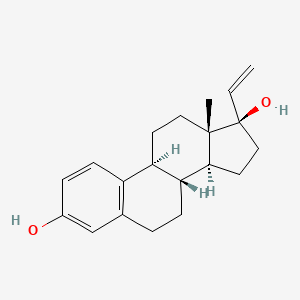
17alpha-Vinylestradiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17alpha-Vinylestradiol is a synthetic estrogenic compound that is structurally related to estradiol. It is characterized by the presence of a vinyl group at the 17-alpha position of the steroid nucleus. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Vinylestradiol typically involves the introduction of a vinyl group at the 17-alpha position of estradiol. One common method includes the use of vinyl magnesium bromide in a Grignard reaction with estrone, followed by reduction to yield this compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 17alpha-Vinylestradiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
17alpha-Vinylestradiol has diverse applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of vinyl-substituted steroids.
Biology: Investigated for its estrogenic activity and potential effects on cellular processes.
Medicine: Explored for its potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Utilized in the synthesis of other steroidal compounds and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 17alpha-Vinylestradiol involves binding to estrogen receptors, leading to the activation of estrogen-responsive genes. This interaction can modulate various physiological processes, including cell growth, differentiation, and metabolism. The compound’s unique structure allows it to interact with estrogen receptors in a manner distinct from other estrogens, potentially offering specific therapeutic benefits.
Comparison with Similar Compounds
17beta-Estradiol: The natural form of estradiol with high estrogenic activity.
17alpha-Estradiol: A stereoisomer with reduced estrogenic activity compared to 17beta-Estradiol.
17alpha-Ethynylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness of 17alpha-Vinylestradiol: this compound is unique due to the presence of the vinyl group at the 17-alpha position, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity, binding affinity to estrogen receptors, and overall biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
7678-95-7 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethenyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h3,5,7,12,16-18,21-22H,1,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1 |
InChI Key |
XHJMDTAEPZXEKG-SLHNCBLASA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2(C=C)O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


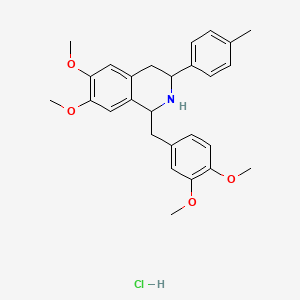
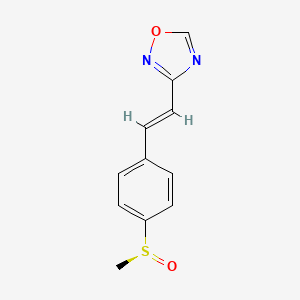
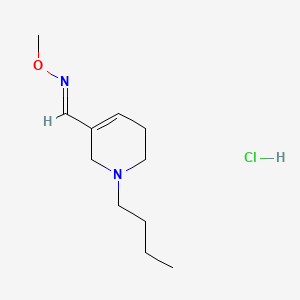
![Lithium 4-[(octadecylamino)carbonyl]benzoate](/img/structure/B12755013.png)


